
Gplgiagq
Übersicht
Beschreibung
GPLGIAGQ is a polypeptide that is cleavable by matrix metalloproteinase 2 (MMP2). This compound is used as a stimulus-sensitive linker in liposomal and micellar nanocarriers for MMP2-triggered tumor targeting . It has applications in photodynamic therapy (PDT) as a unique MMP2-targeted photosensitizer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GPLGIAGQ is synthesized by modifying the peptide sequence this compound-NH2 (GQ8) with Pluronic P123 (P123) to obtain P123-GQ8 (PG). This is then used to construct MMP2/9-triggered-release micelles . The preparation involves the use of solvents such as DMSO, PEG300, and Tween 80, and the mixture is clarified at each step to ensure proper formulation .
Industrial Production Methods
The industrial production of this compound involves large-scale peptide synthesis techniques. The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Analyse Chemischer Reaktionen
Types of Reactions
GPLGIAGQ undergoes cleavage by MMP2, which is a type of proteolytic reaction. This cleavage is crucial for its function as a stimulus-sensitive linker in nanocarriers .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include solvents like DMSO, PEG300, and Tween 80. The conditions typically involve maintaining the mixture at low temperatures to ensure stability .
Major Products Formed
The major product formed from the cleavage of this compound by MMP2 is the release of the active drug or photosensitizer from the nanocarrier, which then targets the tumor cells .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Stimuli-Responsive Drug Delivery:
Gplgiagq has been incorporated into drug delivery systems that respond to specific stimuli, such as the presence of MMPs in the tumor microenvironment. For instance, liposomes functionalized with this compound have shown enhanced targeting capabilities towards hepatic cells by releasing therapeutic agents upon MMP-2 cleavage. This approach allows for localized drug release, minimizing systemic side effects and improving therapeutic efficacy .
Case Study: Curcumin-Loaded Nanoparticles
A study developed curcumin-loaded nanoparticles (Cur-P-NPs) utilizing this compound as a cleavable linker. These nanoparticles demonstrated significant drug entrapment efficiency (87.07%) and sustained release over 144 hours at physiological pH. The release rate was notably accelerated under enzymatic conditions, indicating the potential for targeted cancer therapy .
Parameter | Cur-P-NPs |
---|---|
Average Size | 176.9 nm |
Zeta Potential | 8.1 mV |
Drug Entrapment Efficiency | 87.07% |
Release Duration | 144 hours |
Cancer Therapy Applications
Targeting Pancreatic Cancer:
this compound has been utilized in the development of protease-responsive substrates specifically targeting pancreatic ductal adenocarcinoma (PDAC). In a recent study, a library of peptide substrates was screened to identify those cleaved by PDAC cell lysates, among which this compound was highlighted for its specificity and effectiveness in targeting cancer cells .
Case Study: MMP-Responsive Hydrogel
Another application involves hydrogels embedded with therapeutic agents that respond to inflammatory signals via MMP activity. These hydrogels can be used for bone tissue engineering and regenerative medicine, demonstrating the versatility of this compound in various therapeutic contexts .
Imaging Applications
This compound has also been integrated into imaging agents designed to visualize tumors through MMP activity. For instance, a study described an MMP2-sensitive nanocarrier that releases imaging agents specifically in tumor environments, enhancing the precision of cancer diagnostics .
Summary of Findings
The applications of this compound span across multiple domains within biomedical research:
- Drug Delivery: Enhances targeted delivery through stimuli-responsive mechanisms.
- Cancer Therapy: Improves specificity and efficacy in treating cancers like PDAC.
- Imaging Techniques: Facilitates better tumor visualization through MMP-targeted agents.
Wirkmechanismus
GPLGIAGQ exerts its effects through cleavage by MMP2. This cleavage triggers the release of the active drug or photosensitizer from the nanocarrier, allowing it to target tumor cells specifically. The molecular targets involved include the MMP2 enzyme and the tumor cells that overexpress this enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GPLGIAGQ acetate: Another form of this compound used in similar applications.
MMP2-cleavable polypeptides: Other polypeptides that are cleavable by MMP2 and used in tumor targeting.
Uniqueness
This compound is unique due to its specific sequence that allows for precise cleavage by MMP2, making it highly effective in targeted drug delivery and photodynamic therapy .
Biologische Aktivität
The compound "Gplgiagq" is a peptide sequence that has gained attention in biomedical research, particularly in the context of drug delivery systems and cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, applications in drug delivery, and relevant case studies.
Overview of this compound
This compound (this compound) is an octapeptide that serves as a matrix metalloproteinase (MMP)-cleavable linker in various nanoparticle formulations. It is designed to enhance drug targeting and release in tumor environments, exploiting the unique biochemical characteristics of cancerous tissues.
The biological activity of this compound primarily revolves around its role in targeted drug delivery systems. The peptide is cleaved by MMP-2, an enzyme overexpressed in many tumors, allowing for the controlled release of therapeutic agents. This mechanism ensures that drugs are activated specifically within the tumor microenvironment, minimizing systemic toxicity and enhancing therapeutic efficacy.
Applications in Drug Delivery
This compound has been incorporated into several nanoparticle systems aimed at improving the bioavailability and efficacy of anticancer drugs. Below are notable examples:
Case Studies
Several case studies have demonstrated the clinical relevance of this compound-based formulations:
- In Vivo Efficacy Study : A study involving A549 human lung cancer xenografts showed that nanoparticles incorporating this compound resulted in a 2.5-fold increase in drug distribution within tumors compared to non-responsive counterparts, significantly improving antitumor efficacy .
- Targeted Delivery Mechanism : Research highlighted the use of this compound to create liposomes that target hepatic cells by cleaving PEG linkers under MMP-2 influence, effectively enhancing drug uptake .
- Biodistribution Studies : In a biodistribution study using nude mice bearing MCF-7 tumors, curcumin-loaded nanoparticles demonstrated preferential accumulation at the tumor site, validating the peptide's effectiveness in enhancing local drug delivery .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N9O10/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50)/t17-,18-,19-,20-,21-,26-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMYSBCIVAVFK-PFZXUFBWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N9O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.